molecular formula C8H6BrF3O2 B1277887 5-Bromo-2-(trifluoromethoxy)anisole CAS No. 672948-65-1

5-Bromo-2-(trifluoromethoxy)anisole

Cat. No.: B1277887
CAS No.: 672948-65-1
M. Wt: 271.03 g/mol
InChI Key: LDGCUJSMICRHPM-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethoxy)anisole: is an organic compound with the molecular formula C8H6BrF3O2 . It is a derivative of anisole, where the methoxy group is substituted with a trifluoromethoxy group and a bromine atom is attached to the benzene ring.

Scientific Research Applications

Chemistry: 5-Bromo-2-(trifluoromethoxy)anisole is used as a building block in organic synthesis to create more complex molecules. Its unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethoxy group can enhance the bioavailability and efficacy of pharmaceutical agents .

Industry: In the agrochemical industry, this compound is investigated for its potential use in the development of new pesticides and herbicides. Its unique chemical properties can improve the effectiveness and environmental stability of these products .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethoxy)anisole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(trifluoromethoxy)anisole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethoxy)anisole depends on its specific applicationThe bromine atom can also participate in halogen bonding, further stabilizing the interaction with molecular targets .

Comparison with Similar Compounds

  • 4-Bromo-2-methoxy-1-(trifluoromethoxy)benzene
  • 2-Bromo-4-(trifluoromethoxy)anisole
  • 3-Bromo-2-(trifluoromethoxy)anisole

Comparison: 5-Bromo-2-(trifluoromethoxy)anisole is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the benzene ring. This arrangement can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Properties

IUPAC Name

4-bromo-2-methoxy-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2/c1-13-7-4-5(9)2-3-6(7)14-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGCUJSMICRHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432237
Record name 5-Bromo-2-(trifluoromethoxy)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672948-65-1
Record name 5-Bromo-2-(trifluoromethoxy)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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